molecular formula C20H22N2O2 B294935 N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide

N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide

Cat. No. B294935
M. Wt: 322.4 g/mol
InChI Key: WWQGKJGFWMZFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide, also known as XE991, is a selective blocker of the Kv7.1 potassium channel. This compound has gained significant attention in scientific research due to its potential applications in various fields such as neuroscience, pharmacology, and cardiology.

Mechanism of Action

N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide selectively blocks the activity of Kv7.1 channels by binding to a specific site on the channel protein. Kv7.1 channels are voltage-gated potassium channels that are responsible for regulating the excitability of neurons and cardiac myocytes. When Kv7.1 channels are blocked by N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide, the membrane potential of the cell is depolarized, leading to an increase in neuronal excitability or the development of cardiac arrhythmias.
Biochemical and Physiological Effects
N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide has been shown to have various biochemical and physiological effects. In neurons, N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide can increase the firing rate of action potentials and enhance synaptic transmission. In cardiac myocytes, N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide can prolong the QT interval and increase the risk of developing cardiac arrhythmias.

Advantages and Limitations for Lab Experiments

N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide has several advantages for lab experiments. It is a selective blocker of Kv7.1 channels, which allows researchers to study the specific role of these channels in various biological processes. N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
One limitation of N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide is that it can also block other potassium channels, such as Kv7.2 and Kv7.4 channels. This can lead to off-target effects and complicate the interpretation of experimental results. Additionally, N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide. One area of interest is the development of more selective inhibitors of Kv7.1 channels that do not block other potassium channels. This would allow researchers to study the specific role of Kv7.1 channels in various biological processes without the confounding effects of off-target effects.
Another area of interest is the development of N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide derivatives that have improved pharmacological properties, such as increased half-life and bioavailability. This would make N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide more useful as a therapeutic agent for the treatment of various diseases.
Finally, N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide could be used as a tool compound to study the role of Kv7.1 channels in various biological processes, such as cancer cell proliferation and immune cell function. By understanding the specific role of Kv7.1 channels in these processes, researchers may be able to develop new therapies for the treatment of various diseases.

Synthesis Methods

N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 9H-xanthene-9-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)-1-pyrrolidine to yield N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide has been extensively studied for its potential applications in various fields. In neuroscience, N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide has been shown to modulate the activity of Kv7.1 potassium channels, which are responsible for regulating the excitability of neurons. This compound has been used to study the role of Kv7.1 channels in various neurological disorders such as epilepsy, migraine, and neuropathic pain.
In pharmacology, N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide has been used as a tool compound to study the pharmacological properties of Kv7.1 channels. This compound has been used to screen for potential drugs that can selectively target Kv7.1 channels for the treatment of various diseases such as cardiac arrhythmias and cancer.
In cardiology, N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide has been shown to block the activity of Kv7.1 channels in cardiac myocytes, which can lead to the prolongation of the QT interval and the development of cardiac arrhythmias. This compound has been used to study the role of Kv7.1 channels in cardiac physiology and the development of cardiac arrhythmias.

properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2-pyrrolidin-1-ylethyl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C20H22N2O2/c23-20(21-11-14-22-12-5-6-13-22)19-15-7-1-3-9-17(15)24-18-10-4-2-8-16(18)19/h1-4,7-10,19H,5-6,11-14H2,(H,21,23)

InChI Key

WWQGKJGFWMZFOF-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Canonical SMILES

C1CCN(C1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.